N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE
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Overview
Description
N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl group, which is further connected to a hydrazinylidene moiety. The compound’s structure allows it to participate in various chemical reactions and exhibit significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound can be achieved through the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can regenerate the starting materials .
Scientific Research Applications
N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Schiff bases derived from N,N-dimethylaniline, such as:
- N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline
- 4-(((2-chlorophenyl)imino)methyl)-N,N-dimethylaniline
- 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline
Uniqueness
N,N-DIMETHYL-4-[(Z)-((E)-1-PHENYLETHYLIDENEHYDRAZINYLIDENE)METHYL]ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and exhibit significant biological activities sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-[(Z)-1-phenylethylidenehydrazinylidene]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-14(16-7-5-4-6-8-16)19-18-13-15-9-11-17(12-10-15)20(2)3/h4-13H,1-3H3/b18-13+,19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMHKUTURYHSL-QBSYBSNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=CC1=CC=C(C=C1)N(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C/C1=CC=C(C=C1)N(C)C)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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